N-(2-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}ethyl)-N'-(3,5-dichlorophenyl)ethanediamide
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Overview
Description
N~1~-(2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-N~2~-(3,5-DICHLOROPHENYL)ETHANEDIAMIDE is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-N~2~-(3,5-DICHLOROPHENYL)ETHANEDIAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone under acidic conditions.
Amidation: The final step involves the reaction of the chlorinated pyrazole with 3,5-dichlorophenyl ethylenediamine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-N~2~-(3,5-DICHLOROPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N~1~-(2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-N~2~-(3,5-DICHLOROPHENYL)ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Study of its interactions with biological macromolecules.
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-N~2~-(3,5-DICHLOROPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-{[(4-CHLORO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-N~2~-(3,5-DICHLOROPHENYL)ETHANEDIAMIDE
- N~1~-(2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-N~2~-(3,5-DICHLOROPHENYL)ETHANEDIAMIDE
Uniqueness
The uniqueness of N1-(2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-N~2~-(3,5-DICHLOROPHENYL)ETHANEDIAMIDE lies in its specific substitution pattern and the presence of both pyrazole and dichlorophenyl groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H16Cl3N5O3 |
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Molecular Weight |
432.7 g/mol |
IUPAC Name |
N-[2-[(4-chloro-1,5-dimethylpyrazole-3-carbonyl)amino]ethyl]-N'-(3,5-dichlorophenyl)oxamide |
InChI |
InChI=1S/C16H16Cl3N5O3/c1-8-12(19)13(23-24(8)2)14(25)20-3-4-21-15(26)16(27)22-11-6-9(17)5-10(18)7-11/h5-7H,3-4H2,1-2H3,(H,20,25)(H,21,26)(H,22,27) |
InChI Key |
QYCBFQYWSYZBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NCCNC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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